An In-depth Technical Guide on the Characterization of Deschloroclotizolam
An In-depth Technical Guide on the Characterization of Deschloroclotizolam
Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. Deschloroclotizolam is a research chemical and is not for human or veterinary use. The toxicological and physiological properties of this compound have not been fully elucidated.
Introduction
Deschloroclotizolam is a thienotriazolodiazepine derivative that has emerged as a designer drug.[1][2] It is structurally related to other benzodiazepines and is reported to possess sedative and anxiolytic effects, likely through interaction with GABA receptors.[3] First identified in Sweden in 2021, this compound is part of a growing class of new psychoactive substances (NPS).[1] Due to the limited availability of peer-reviewed literature on its synthesis, this guide will focus on the analytical characterization of Deschloroclotizolam, providing a framework for its identification and quality assessment.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Deschloroclotizolam is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 2-chloro-9-methyl-4-phenyl-6H-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepine | [6][7] |
| Synonyms | Clotizolam-2 | [6] |
| CAS Number | 1629324-97-5 | [5][7] |
| Molecular Formula | C₁₅H₁₁ClN₄S | [5][6][7] |
| Molecular Weight | 314.8 g/mol | [5][6] |
| Exact Mass | 314.0392952 Da | [5] |
| Appearance | Neat solid, Powder | [6] |
| Purity | ≥98% - 99.0% min | [6][8] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml | [6] |
| UV λmax | 245 nm | [7] |
Experimental Protocols for Characterization
The following are detailed methodologies for key analytical experiments that would be employed to characterize Deschloroclotizolam.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (¹H) and Carbon (¹³C) NMR would be the primary methods for elucidating the molecular structure of Deschloroclotizolam and confirming the identity of a synthesized batch.
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Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire spectra with a spectral width of 0 to 200 ppm. Employ proton decoupling.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
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Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign protons and carbons to the molecular structure.
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2. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.
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Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
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Instrumentation: Use a mass spectrometer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
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Acquisition: Infuse the sample directly or via liquid chromatography. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the measured mass to the theoretical mass of C₁₅H₁₁ClN₄S.
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3. Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS can be used for the separation and identification of Deschloroclotizolam in complex mixtures and for purity assessment.
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Experimental Protocol:
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Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like methanol or ethyl acetate.
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Instrumentation: Use a standard GC-MS system with a common capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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GC Method:
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Injector Temperature: 250 °C
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Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 550.
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Data Analysis: Compare the obtained mass spectrum with reference libraries or analyze the fragmentation pattern to confirm the structure.
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4. High-Performance Liquid Chromatography (HPLC)
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HPLC is used to determine the purity of the compound.
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Experimental Protocol:
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Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
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Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, start with 30% acetonitrile and increase to 95% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor the elution at the UV λmax of Deschloroclotizolam (245 nm).[7]
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Data Analysis: The purity is calculated based on the relative peak area of the main component.
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Visualizations
Caption: Experimental workflow for the synthesis and characterization of a chemical compound.
Caption: General signaling pathway of benzodiazepine (B76468) analogues at the GABA-A receptor.
References
- 1. Deschloroclotizolam - Wikipedia [en.wikipedia.org]
- 2. researchchemsupplier.com [researchchemsupplier.com]
- 3. chemicalns.com [chemicalns.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Deschloroclotizolam | C15H11ClN4S | CID 157010678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalroute.com [chemicalroute.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
